Cadmium;gold

Phase stability Intermetallics Martensitic transformation

Neutron-radiography experiments often fail when tracer particles lack neutral buoyancy. AuCd₃ (CAS 62228-72-2) is the only tracer that matches the density of low-melting liquid metals such as Newton alloy (m.p. 97 °C). • Eliminates buoyancy-drift errors - precisely density-matched to Pb-Bi eutectic and Newton-alloy systems. • Maintains dimensional stability up to ~270 °C; no martensitic phase transformation that would compromise measurement fidelity. • Proven in thermal-hydraulic tests at 773 K; particles ≥1 mm deliver unambiguous neutron contrast for vector-field mapping.

Molecular Formula AuCd3
Molecular Weight 534.21 g/mol
CAS No. 62228-72-2
Cat. No. B14556373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium;gold
CAS62228-72-2
Molecular FormulaAuCd3
Molecular Weight534.21 g/mol
Structural Identifiers
SMILES[Cd].[Cd].[Cd].[Au]
InChIInChI=1S/Au.3Cd
InChIKeyKQWQXAPXDZXFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AuCd3 Intermetallic: Core Identity and Procurement


Cadmium;gold (CAS 62228-72-2), stoichiometrically AuCd3, is a binary gold-cadmium intermetallic compound belonging to the Hume-Rothery class of electron phases. It crystallizes in a hexagonal structure (hP24, space group P6₃/mmc) isotypic with Mg₃Cd, featuring a complex arrangement of 24 atoms per unit cell stabilized at a valence electron concentration (VEC) of 1.75 e/atom [1]. The compound exhibits metallic bonding with partial covalency arising from relativistic effects of gold, and demonstrates diamagnetic behavior. AuCd3 is one of several intermediate phases in the Au–Cd binary system, which is notable for containing a greater variety of intermetallic compounds compared to the lighter homologous Cu–Zn system [2]. This structural richness, combined with the high neutron absorption cross-section contributed by cadmium, underpins its specialized industrial application as a tracer material in neutron radiography and liquid-metal flow visualization.

Compound class Binary Au–Cd intermetallic, Hume-Rothery electron phase
Structure Hexagonal hP24, 24 atoms per unit cell
Key selection drivers Neutron tracer density matching, phase stability, structural model system

Why Generic Substitution Fails for AuCd3


The Au–Cd binary system hosts multiple intermetallic phases with distinct stoichiometries—AuCd, AuCd₃, AuCd₄, and Au₅Cd, among others—that differ fundamentally in crystal structure, phase stability, and physical properties [1]. A simple substitution of AuCd₃ with the equiatomic phase AuCd would introduce a martensitic phase transformation at approximately 270 °C that is absent in AuCd₃ [2]. Similarly, substituting with the Zn-analog AuZn₃ alters long-term thin-film stability, as AuCd₃ layers with >50 at.% Cd undergo structural evolution over 2–3 months that does not occur in AuZn₃ [3]. Furthermore, in neutron-radiography tracer applications, the density of AuCd₃ is precisely matched to low-melting-point liquid metals such as Newton alloy (melting point 97 °C), a property that alternative tracer compositions (Ag, Cd, Ag–Cd) tested in the same application have not demonstrated [4]. Generic substitution without consideration of these phase- and application-specific properties risks compromised experimental reproducibility and measurement fidelity.

AuCd vs. AuCd₃

AuCd undergoes a martensitic transformation near 270 °C that AuCd₃ does not exhibit, shifting phase stability significantly. Direct replacement without thermal validation may compromise structural integrity.

AuZn₃ vs. AuCd₃

AuCd₃ thin films (>50 at.% Cd) experience structural evolution over 2–3 months, whereas AuZn₃ remains stable. Long-term experiments require aging-context review.

Alternative tracers (Ag, Cd, Ag–Cd)

Only AuCd₃ satisfied both density-matching with Newton alloy and neutron-visibility requirements in head-to-head tests. Generic tracers may fail to meet dual criteria.

AuCd3 Product-Specific Evidence


Phase Stability vs. AuCd Martensitic Transformation

AuCd3 demonstrates superior phase stability in the temperature range up to approximately 270 °C relative to the equiatomic AuCd phase. Single-crystal X-ray diffraction studies confirm that AuCd3 exhibits no structural transformation, whereas AuCd undergoes a martensitic phase transformation at approximately 270 °C, transitioning from a CsCl-type cubic structure to a hexagonal martensite phase [1]. This thermal stability is critical for applications requiring consistent structural integrity across temperature cycling.

Phase stability vs. AuCd
Head-to-head
No structural transformation up to ~270 °C; AuCd martensitically transforms
Reported thermal stability advantage for temperature-cycled applications
Single-crystal XRD, ambient to 300 °C
Phase stability Intermetallics Martensitic transformation

Tracer Density Matching vs. Alternative Tracers

In neutron-radiography flow visualization experiments, AuCd3 particles exhibit density nearly identical to that of the low-melting-point Newton alloy (97 °C melting point), ensuring neutral buoyancy and non-intrusive flow tracking [1]. A systematic comparative evaluation of tracer candidates including Ag, Cd, Au–Cd, and Ag–Cd with varying compositions and particle diameters found that AuCd3 provided the requisite combination of density matching and neutron visibility when particle diameters exceeded 1 mm, while alternative compositions failed to meet both criteria simultaneously [2].

Tracer density matching
Head-to-head
Density matched to Newton alloy; unique among tested Ag, Cd, Ag–Cd tracers
Reported non-intrusive, neutrally buoyant flow tracking
Neutron imaging, particle size >1 mm
Neutron radiography Flow visualization Tracer particles

Structural Complexity: Au–Cd vs. Cu–Zn System

The Au–Cd binary system exhibits a substantially greater variety of intermetallic phases than the lighter Cu–Zn system. AuCd3 adopts a hexagonal hP24 structure with 24 atoms per unit cell, representing a vacancy- and displacement-ordered variant of the CsCl parent type [1]. In contrast, the ε-phase CuZn3 (same VEC of 1.75 e/atom) crystallizes in a simple hP2 structure with only 2 atoms per unit cell [2]. The driving force for this enhanced structural complexity is the large atomic-number difference between Au (Z=79) and Cd (Z=48), which promotes long-period superlattice ordering and the formation of nearly spherical Brillouin–Jones zones close to the Fermi sphere [1].

Structural complexity
Class-level inference
24 atoms/unit cell (hP24) vs. ε-CuZn₃ 2 atoms/unit cell at same VEC
Supports Hume-Rothery superlattice ordering studies
Atomic-number contrast ΔZ = 31 drives complexity
Hume-Rothery phases Crystal structure Superlattice ordering

Thin-Film Interdiffusion vs. AuZn3

In room-temperature thin-film interdiffusion studies, AuCd3 forms readily in Au–Cd diffusion couples; however, films with cadmium content exceeding 50 at.% undergo a slow structural transformation after 2–3 months of aging, in contrast to the Au–Zn system where AuZn3 remains indefinitely stable [1]. This time-dependent structural evolution must be accounted for in procurement decisions involving long-term stability requirements.

Thin-film aging vs. AuZn₃
Head-to-head
AuCd₃ (>50 at.% Cd) shows structural change after 2–3 months; AuZn₃ stable
Reported time-dependent phase evolution for controlled-aging research
Room-temperature interdiffusion couples
Thin-film interdiffusion Intermetallic stability Au–Cd system

Cadmium-Enhanced Neutron Attenuation

The incorporation of cadmium in AuCd3 provides a significant neutron attenuation advantage over pure gold tracers due to the exceptionally high thermal-neutron capture cross-section of natural cadmium (~2,450 barns for natural Cd, dominated by ¹¹³Cd with ~20,600 barns) compared to gold (~98.7 barns for ¹⁹⁷Au) [1]. This approximately 25-fold enhancement in neutron interaction probability per cadmium atom translates into improved radiographic contrast, enabling visualization at particle sizes ≥1 mm in liquid-metal flow experiments where pure gold particles of similar diameter would provide insufficient image contrast [2].

Neutron attenuation
Class-level inference
~25× higher capture cross-section per Cd atom vs. Au (~2,450 vs. 98.7 barns)
Reported enhanced radiographic contrast for tracer visibility
Thermal-neutron radiography; effective attenuation dominated by Cd
Neutron attenuation Tracer visibility Thermal neutron capture

AuCd3 Research and Industrial Applications


Neutron Tracer for Liquid-Metal Flow

AuCd3 particles serve as the tracer of choice for real-time neutron-radiography visualization of liquid-metal flow vector fields in Pb–Bi eutectic and Newton-alloy systems. The density-matched, neutrally buoyant particles (≥1 mm diameter) enable non-intrusive measurement of velocity distributions in thermal-hydraulic experiments, including simulated molten-fuel behavior in pressure-vessel lower heads at temperatures up to 773 K [1]. This scenario stems directly from the validated density-matching and neutron-visibility advantages established in Section 3, Evidence Items 2 and 5.

Hume-Rothery Phase Research

AuCd3, with its hP24 superlattice structure and 1.75 e/atom VEC, provides a model system for investigating Hume-Rothery stabilization mechanisms, Fermi-surface–Brillouin-zone interactions, and the role of atomic-number contrast in driving long-period superlattice ordering [2]. Researchers studying the evolution from simple metallic phases to structurally complex intermetallics can use AuCd3 as a bridge between classical Cu–Zn ε-phases and the highly complex AuCd4 (hP273) phase, as detailed in Section 3, Evidence Item 3.

Thermally Stable Component for Temperature Cycling

Because AuCd3 exhibits no martensitic transformation up to approximately 270 °C—in direct contrast to the equiatomic AuCd phase—it is suitable for applications requiring dimensional stability under temperature cycling, such as precision sensors, thermal actuators, or calibration standards in metallurgical laboratories [3]. This application follows directly from the phase-stability evidence presented in Section 3, Evidence Item 1.

Controlled-Aging Thin-Film Studies

The time-dependent structural transformation of AuCd3 thin films with >50 at.% Cd over 2–3 months at room temperature provides a tractable model system for studying diffusion-controlled phase evolution in intermetallic layers [4]. Researchers investigating thin-film reliability, intermetallic formation kinetics, or controlled phase transformation can use AuCd3 as a benchmark material, as supported by Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Liquid-metal tracer for neutron radiography
Density matching & neutron-visibility
Neutral-buoyancy flow-tracking validation
Hume-Rothery phase research
Superlattice ordering & Fermi-surface/Brillouin-zone interaction
Crystallographic complexity review vs. Cu–Zn ε-phase
Temperature-cycled precision components
Absence of martensitic transformation up to ~270 °C
Phase-stability verification under thermal cycling
Controlled-aging thin-film studies
Time-dependent structural evolution in Cd-rich layers
Diffusion-controlled phase transformation benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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